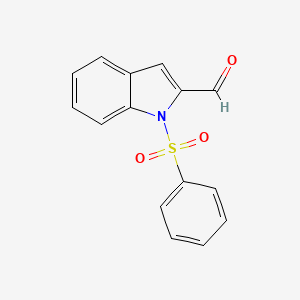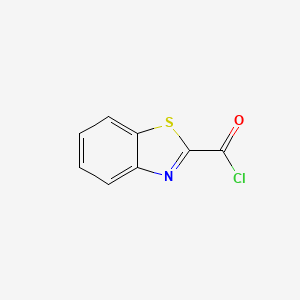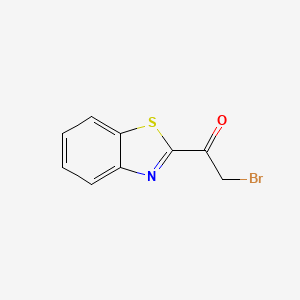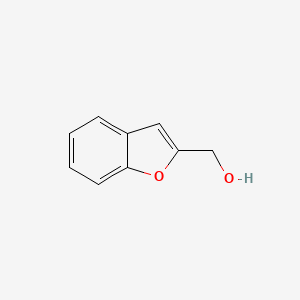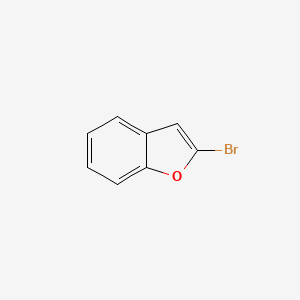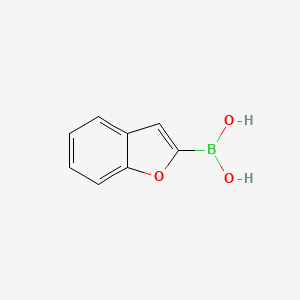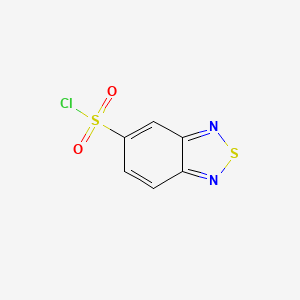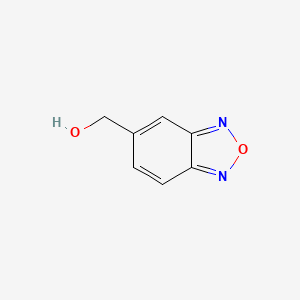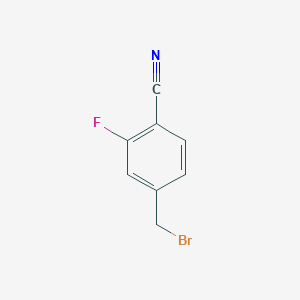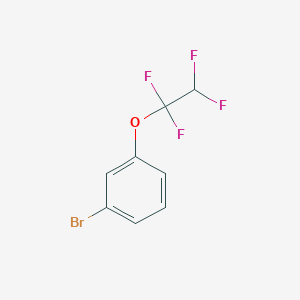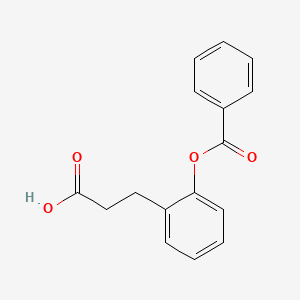
3-(2-(苯甲酰氧基)苯基)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(Benzoyloxy)phenyl)propanoic acid, also known as 3-BPA, is an organic compound with a wide range of uses in the scientific community. It is a derivative of benzoic acid and is found in many natural products, such as in the essential oils of some plants. 3-BPA is a versatile compound that has been used in a variety of applications, including synthesis, scientific research, and laboratory experiments.
科学研究应用
- Compounds similar to “3-(2-(Benzoyloxy)phenyl)propanoic acid”, such as ibuprofen, have been used in the development of analgesics . These compounds work by inhibiting the cyclooxygenase enzyme system .
- The methods of application typically involve in vitro and in vivo testing . The specific procedures would depend on the nature of the research.
- The outcomes of such research could potentially lead to the development of more effective pain relief medications .
Pharmaceutical Research
Chemical Synthesis
- Propanoic acid, which is structurally similar to “3-(2-(Benzoyloxy)phenyl)propanoic acid”, is commonly used as a food preservative . It helps prevent mold and bacterial growth, thereby extending the shelf life of food products .
- The methods of application typically involve adding the compound to food during the manufacturing process .
- The outcomes include increased shelf life and improved safety of food products .
- Propanoic acid is also used as a mold inhibitor in animal feeds . This could potentially be another application for “3-(2-(Benzoyloxy)phenyl)propanoic acid”.
- The methods of application typically involve adding the compound to animal feed to prevent mold growth .
- The outcomes include improved safety and quality of animal feeds .
- “3-(2-(Benzoyloxy)phenyl)propanoic acid” could potentially be used in the fragrance industry . Similar compounds are often used in the creation of new fragrances .
- The methods of application would involve incorporating the compound into a fragrance formulation .
- The outcomes could include the creation of new and unique fragrances .
- Compounds similar to “3-(2-(Benzoyloxy)phenyl)propanoic acid” have been used in the development of NSAIDs . These compounds work by inhibiting the cyclooxygenase enzyme system .
- The methods of application typically involve in vitro and in vivo testing . The specific procedures would depend on the nature of the research.
- The outcomes of such research could potentially lead to the development of more effective anti-inflammatory medications .
Food Industry
Agriculture
Fragrance Industry
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
- Similar to 3-phenyl propionic acid (hydrocinnamic acid), “3-(2-(Benzoyloxy)phenyl)propanoic acid” could potentially be used in flavoring agents, food additives, and as a preservative .
- The methods of application typically involve adding the compound to food during the manufacturing process .
- The outcomes include improved taste and preservation of food products .
- “3-(2-(Benzoyloxy)phenyl)propanoic acid” could potentially be used as an impurity reference material in the pharmaceutical industry .
- The methods of application would involve using the compound as a reference in quality control and drug testing .
- The outcomes could include improved accuracy and reliability of drug testing .
- Propanoic acid, which is structurally similar to “3-(2-(Benzoyloxy)phenyl)propanoic acid”, is commonly used in the production of polymers .
- The methods of application typically involve incorporating the compound into a polymer formulation .
- The outcomes could include the creation of new and unique polymers with potential applications in various fields .
Flavoring Agents and Food Additives
Impurity Reference Materials
Polymers Production
属性
IUPAC Name |
3-(2-benzoyloxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c17-15(18)11-10-12-6-4-5-9-14(12)20-16(19)13-7-2-1-3-8-13/h1-9H,10-11H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLUNIRPOQOEJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369730 |
Source


|
| Record name | 3-[2-(Benzoyloxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(Benzoyloxy)phenyl)propanoic acid | |
CAS RN |
59725-59-6 |
Source


|
| Record name | 3-[2-(Benzoyloxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

